1-(Chloromethyl)-3-(2,6-difluorophenyl)bicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-3-(2,6-difluorophenyl)bicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane scaffold is often used in medicinal chemistry as a bioisostere for phenyl rings, providing enhanced metabolic stability and improved pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-3-(2,6-difluorophenyl)bicyclo[1.1.1]pentane typically involves the generation of the bicyclo[1.1.1]pentane core, followed by functionalization. One common method involves the continuous flow synthesis of [1.1.1]propellane, which can then be derivatized into various bicyclo[1.1.1]pentane species . This process can achieve throughputs of up to 8.5 mmol/h, providing an efficient route to gram quantities of the desired compound .
Industrial Production Methods
Industrial production methods for bicyclo[1.1.1]pentane derivatives often involve photochemical transformations. For example, a continuous photochemical transformation of [1.1.1]propellane into valuable bicyclo[1.1.1]pentane derivatives bearing mixed ester/acyl chloride moieties has been developed . This method allows for the large-scale production of functionalized bicyclo[1.1.1]pentanes without the need for additional additives or catalysts .
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-3-(2,6-difluorophenyl)bicyclo[1.1.1]pentane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bicyclo[1.1.1]pentane core or the substituents.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized bicyclo[1.1.1]pentane derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
1-(Chloromethyl)-3-(2,6-difluorophenyl)bicyclo[1.1.1]pentane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-(2,6-difluorophenyl)bicyclo[1.1.1]pentane involves its interaction with molecular targets and pathways. The bicyclo[1.1.1]pentane core can mimic the structure of phenyl rings, allowing it to interact with biological targets in a similar manner. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound, used as a bioisostere for phenyl rings.
1-(Hydroxymethyl)-3-(2,6-difluorophenyl)bicyclo[1.1.1]pentane: A similar compound with a hydroxymethyl group instead of a chloromethyl group.
1-(Aminomethyl)-3-(2,6-difluorophenyl)bicyclo[1.1.1]pentane: A derivative with an aminomethyl group.
Uniqueness
1-(Chloromethyl)-3-(2,6-difluorophenyl)bicyclo[1.1.1]pentane is unique due to its specific functional groups, which impart distinct chemical reactivity and biological activity. The presence of the chloromethyl group allows for further functionalization, making it a versatile building block in synthetic chemistry.
Properties
IUPAC Name |
1-(chloromethyl)-3-(2,6-difluorophenyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF2/c13-7-11-4-12(5-11,6-11)10-8(14)2-1-3-9(10)15/h1-3H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFPNZQIFFEGHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=C(C=CC=C3F)F)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.